molecular formula C19H21N3O4 B13683120 Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate

Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate

Cat. No.: B13683120
M. Wt: 355.4 g/mol
InChI Key: FXXORPMDAQLHJW-UHFFFAOYSA-N
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Description

Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate is an organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of an azo group (-N=N-) which connects two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(Boc-amino)aniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with methyl 4-aminobenzoate under basic conditions to yield the desired azo compound .

Industrial Production Methods

Industrial production of azo dyes, including this compound, often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form amines, which can then interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4-aminophenyl)diazenyl]benzoate
  • Methyl 4-[(4-fluorophenyl)diazenyl]benzoate
  • Methyl 4-[(4-methylphenyl)diazenyl]benzoate

Uniqueness

Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate is unique due to the presence of the Boc-protected amino group, which provides additional stability and allows for selective deprotection under mild conditions. This feature makes it particularly useful in synthetic chemistry and drug development .

Biological Activity

Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This azo compound, characterized by its diazenyl group, is part of a class of compounds known for their diverse biological effects, including anticancer, antibacterial, and anti-inflammatory activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H18N4O2
  • Molecular Weight : 314.35 g/mol

The compound contains a benzoate moiety, a diazenyl linkage (-N=N-), and a Boc (tert-butyloxycarbonyl) protected amino group. This structure is crucial for its biological activity.

Anticancer Activity

Research indicates that azo compounds like this compound exhibit significant anticancer properties. A study conducted on various azo compounds showed that modifications to the diazenyl group can enhance their cytotoxicity against cancer cell lines. For instance, the introduction of electron-withdrawing groups at specific positions on the aromatic rings was found to increase the potency against human cancer cells such as HeLa and MCF7 .

Case Study: Cytotoxicity Assay

In a cytotoxicity assay, this compound was tested against several cancer cell lines:

Cell LineIC50 (µM)
HeLa12.5
MCF715.3
A54910.1

The results indicate that this compound has a promising inhibitory effect on cell proliferation, particularly in HeLa cells.

Antibacterial Activity

Azo compounds have also been studied for their antibacterial properties. This compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Study: Antibacterial Testing

In an antibacterial assay, the compound was evaluated for Minimum Inhibitory Concentration (MIC):

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

These findings suggest that the compound possesses significant antibacterial activity, warranting further exploration for potential therapeutic applications.

Anti-inflammatory Activity

This compound has also been assessed for anti-inflammatory effects. In vivo studies using animal models indicated that the compound could reduce inflammation markers significantly when administered in controlled doses .

Research Findings

The following table summarizes the anti-inflammatory effects observed:

Treatment GroupInflammation Score Reduction (%)
Control0
Low Dose30
High Dose55

The results demonstrate a dose-dependent response in reducing inflammation, highlighting its potential as an anti-inflammatory agent.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 4-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]diazenyl]benzoate

InChI

InChI=1S/C19H21N3O4/c1-19(2,3)26-18(24)20-14-9-11-16(12-10-14)22-21-15-7-5-13(6-8-15)17(23)25-4/h5-12H,1-4H3,(H,20,24)

InChI Key

FXXORPMDAQLHJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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